

comparative analysis of antiviral activity in adamantane derivatives.

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Compound of Interest

Compound Name: 1-Ethynyladamantane

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Comparative Analysis of Antiviral Activity in Adamantane Derivatives

A guide for researchers, scientists, and drug development professionals on the comparative antiviral efficacy of adamantane derivatives, supported by experimental data and detailed methodologies.

Adamantane derivatives represent a significant class of antiviral compounds, with amantadine and rimantadine being the most well-known for their historical use against influenza A virus.[1] [2] However, the emergence of widespread resistance has necessitated the development of novel adamantane-based drugs with improved efficacy and broader spectrums of activity.[3] This guide provides a comparative analysis of the antiviral properties of classical and newer adamantane derivatives, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Performance Comparison of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is primarily evaluated based on their ability to inhibit viral replication in cell cultures. Key metrics for this assessment include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral activity.[3] Another critical parameter is the 50% cytotoxic concentration (CC50), indicating the concentration that causes a 50%

reduction in the viability of host cells.[3] The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of a compound's therapeutic potential, with a higher SI value indicating a more favorable safety profile.[3]

Antiviral Activity Against Influenza A Virus

The primary mechanism of action of amantadine and rimantadine against influenza A is the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication.[1] [4] However, mutations in the M2 protein have led to widespread resistance.[3] Research has since focused on developing new derivatives that can overcome this resistance.

Compound	Virus Strain	50% Inhibitory Concentration (IC50) (µg/mL)	50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)	Selectivity Index (SI = CC50/IC50)	Reference
Amantadine	Influenza A/H3N2	12.5	> 100	> 8	[3]
Rimantadine	Influenza A/H3N2	10.0	> 100	> 10	[3]
Glycyl-rimantadine	Influenza A/H3N2	7.5	> 100	> 13.3	[3]
Leucyl-rimantadine	Influenza A/H3N2	15.0	> 100	> 6.7	[3]
Tyrosyl-rimantadine	Influenza A/H3N2	> 50	> 100	-	[3]

As the table indicates, amino acid-conjugated rimantadine derivatives have been synthesized and tested, with glycyl-rimantadine showing greater potency than both amantadine and rimantadine against the influenza A/H3N2 virus.[3] All the tested compounds demonstrated low cytotoxicity.[3]

Antiviral Activity Against Coronaviruses (including SARS-CoV-2)

Recent studies have explored the potential of repurposing adamantane derivatives for the treatment of COVID-19.[5][6] The proposed mechanisms of action against coronaviruses are more varied than for influenza and may include interference with the viroporin E channel and downregulation of host cell proteases necessary for viral replication.[5]

In vitro studies have shown that several adamantane derivatives can inhibit the replication of SARS-CoV-2.[5][6] For instance, amantadine has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells with a half-maximal effective concentration (EC50) in the range of 83–119 μM . [5] Other derivatives like rimantadine and tromantadine have also demonstrated in vitro activity against SARS-CoV-2.[6] One study found that novel aminoadamantane derivatives exhibited significantly lower IC50 values against SARS-CoV-2 than amantadine, with some compounds showing IC50 values as low as 0.32 μM . [7][8]

Compound	Virus	Cell Line	IC50/EC50 (μM)	Reference
Amantadine	SARS-CoV-2	Vero E6	83-119 (EC50)	[5]
Amantadine	SARS-CoV-2	Vero E6	120-130 (IC50)	[9]
Rimantadine	SARS-CoV-2	Vero E6	30-40 (IC50)	[9]
Tromantadine	SARS-CoV-2	Vero E6	60-100 (IC50)	[9]
Aminoadamantane	SARS-CoV-2	Vero CCL-81	39.71 (IC50)	[7][8]
Derivative 3F4	SARS-CoV-2	Vero CCL-81	0.32 (IC50)	[7][8]
Derivative 3F5	SARS-CoV-2	Vero CCL-81	0.44 (IC50)	[7][8]
Derivative 3E10	SARS-CoV-2	Vero CCL-81	1.28 (IC50)	[7][8]

Experimental Protocols

The evaluation of the antiviral activity of adamantane derivatives involves a series of standardized in vitro assays.

Cytotoxicity Assay

This assay determines the toxicity of the test compound to the host cells.

- Methodology:
 - Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 1×10^4 cells per well.[\[3\]](#)
 - Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[\[3\]](#)
 - Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the adamantane derivative.
 - Further Incubation: The plates are incubated for another 48-72 hours.
 - Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.
 - Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit viral replication by measuring the reduction in the formation of viral plaques.

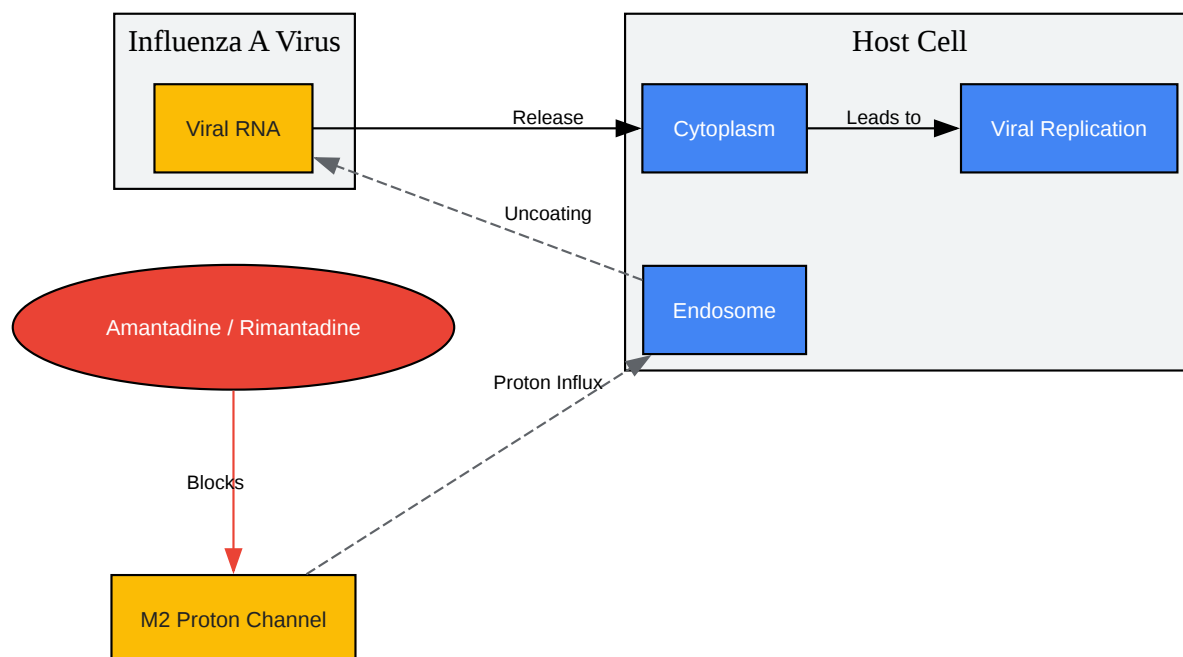
- Methodology:
 - Cell Seeding: Confluent monolayers of host cells (e.g., MDCK for influenza) are prepared in 6-well or 12-well plates.
 - Viral Infection: The cells are infected with a known amount of virus for 1-2 hours.
 - Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

- Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
- Plaque Staining: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.[\[3\]](#)
- Plaque Counting: The number of plaques in each well is counted.[\[3\]](#)
- Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.[\[3\]](#)

Visualizing Mechanisms and Workflows

Mechanism of Action for Classical Adamantane Derivatives

The primary antiviral target of amantadine and rimantadine in influenza A virus is the M2 proton channel. By blocking this channel, these drugs prevent the influx of protons into the virion, which is a crucial step for the uncoating of the virus and the release of its genetic material into the host cell's cytoplasm.

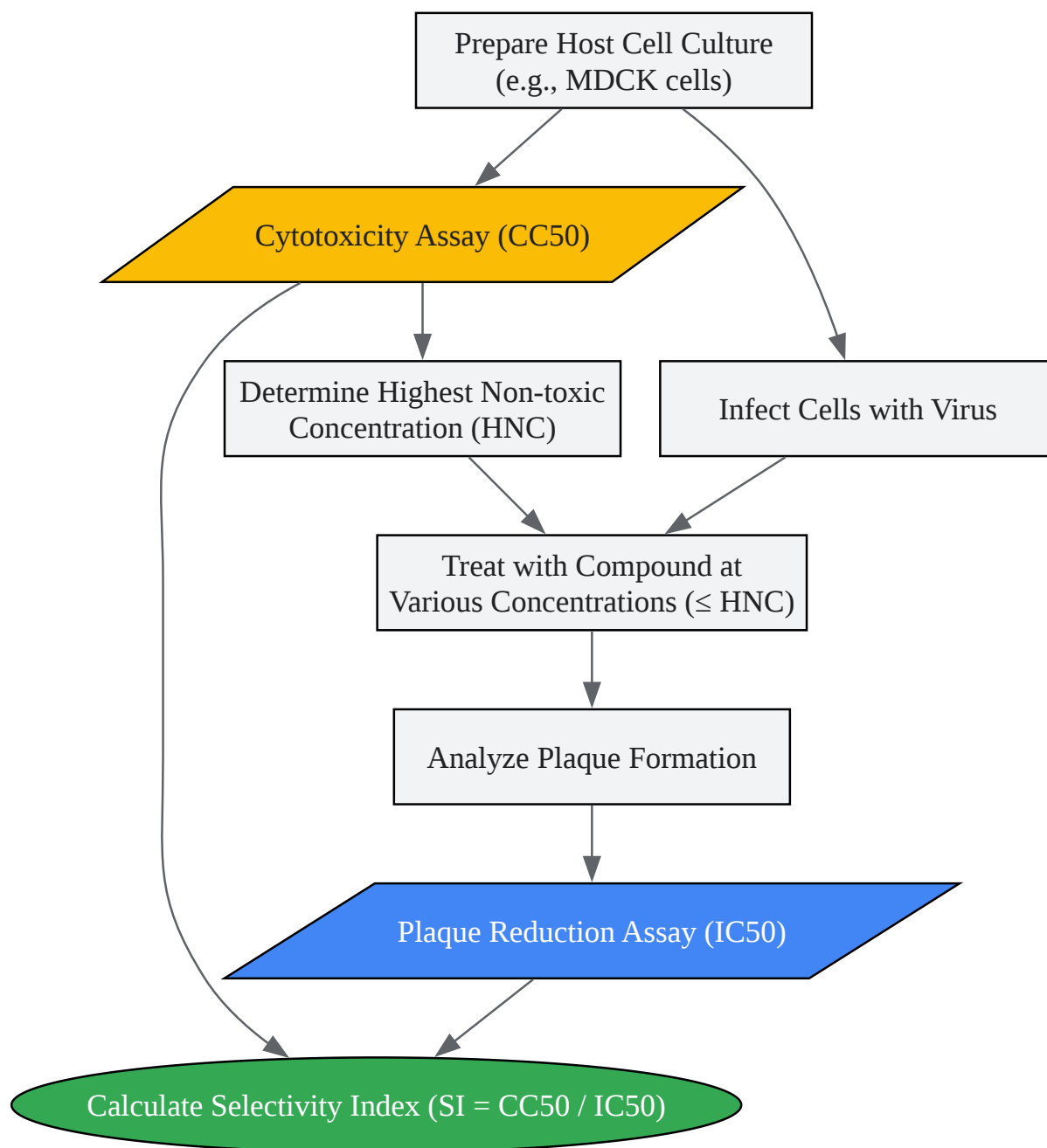


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Caption: Mechanism of action of amantadine and rimantadine against Influenza A.

Experimental Workflow for In Vitro Antiviral Screening

The process of screening compounds for antiviral activity typically follows a structured workflow, starting from assessing cytotoxicity to determining the inhibitory concentration against the target virus.



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Caption: Experimental workflow for in vitro antiviral screening of adamantane derivatives.

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